4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile
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Overview
Description
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile is a complex organic compound characterized by the presence of a trifluoromethoxy group, an amino group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of trifluoromethylation reactions to introduce the trifluoromethoxy group, followed by amination and nitrile formation .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins, while the amino and nitrile groups can participate in hydrogen bonding and other interactions that modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(trifluoromethoxy)benzonitrile
- 4-Amino-3-(trifluoromethoxy)benzonitrile
Uniqueness
4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile is unique due to the presence of both the piperidyl ring and the trifluoromethoxy group, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C20H18F3N3O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[1-[3-amino-4-(trifluoromethoxy)benzoyl]piperidin-4-yl]benzonitrile |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)28-18-6-5-16(11-17(18)25)19(27)26-9-7-15(8-10-26)14-3-1-13(12-24)2-4-14/h1-6,11,15H,7-10,25H2 |
InChI Key |
HFAOQIPXTOLEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C#N)C(=O)C3=CC(=C(C=C3)OC(F)(F)F)N |
Origin of Product |
United States |
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